Dibencil dietilfosforamidita

Descripción general

Descripción

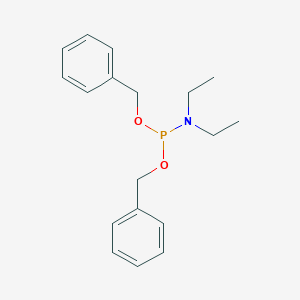

Dibenzyl diethylphosphoramidite is a chemical compound with the molecular formula C18H24NO2P and a molecular weight of 317.36 g/mol . It is a clear, colorless to pale yellow liquid that is sensitive to moisture and light . This compound is widely used as a reagent in organic synthesis, particularly in the phosphorylation of alcohols and the synthesis of glycosyl phosphites and phosphates .

Aplicaciones Científicas De Investigación

Nucleotide and Oligonucleotide Synthesis

Overview

DBEPh is primarily utilized in the synthesis of nucleotides and oligonucleotides, which are essential for genetic research, therapeutics, and diagnostics. Its ability to form stable phosphodiester bonds makes it a critical component in the synthesis of antisense oligonucleotides and RNA interference technologies.

Key Applications

- Nucleotide Synthesis : DBEPh facilitates the formation of nucleotides that can be used in various biochemical assays.

- Oligonucleotide Synthesis : It is crucial for synthesizing short DNA or RNA sequences that are used in gene expression studies, CRISPR technologies, and as therapeutic agents.

Synthesis of Sugar Nucleotides

DBEPh has been effectively employed in synthesizing unnatural sugar nucleotides. For example, researchers have utilized DBEPh to phosphorylate hemiacetals, yielding dibenzyl phosphites that can be further processed into desired sugar nucleotide derivatives.

Interaction Studies

Research involving DBEPh often focuses on its reactivity with various nucleophiles. These studies are critical for understanding its role in oligonucleotide synthesis and the efficiency of forming stable phosphodiester bonds.

Case Study

A study demonstrated that DBEPh reacts with different nucleophiles to form stable phosphodiester linkages, which are pivotal for constructing complex nucleic acid structures. The efficiency of these reactions can significantly influence the yield and purity of synthesized oligonucleotides.

Therapeutic Applications

While DBEPh itself may not exhibit direct biological activity, its derivatives play significant roles in therapeutic applications:

- Antisense Oligonucleotides : Used to inhibit gene expression by binding to complementary mRNA.

- RNA Interference Technologies : Facilitates gene silencing through the introduction of small interfering RNAs (siRNAs).

Comparative Analysis with Other Phosphoramidites

DBEPh's unique structure provides distinct advantages over other phosphoramidites, balancing steric hindrance and reactivity effectively.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dibenzyl N,N-diisopropylphosphoramidite | Contains isopropyl groups instead of ethyl | Different steric effects; used for similar applications. |

| Methyl N,N-diethylphosphoramidite | Features methyl groups instead of benzyl | Less bulky; affects reactivity and selectivity. |

| Diisopropyl N,N-diethylphosphoramidite | Contains two isopropyl groups | Varies in solubility and reactivity profiles. |

Mecanismo De Acción

Target of Action

Dibenzyl diethylphosphoramidite primarily targets alcohols and protected serine derivatives . These targets play a crucial role in various biochemical reactions, particularly in the formation of phosphoramidates and phosphites .

Mode of Action

The compound interacts with its targets through a process known as phosphitylation . This interaction results in the formation of phosphoramidates when the target is a protected serine derivative , and phosphites when the target is an alcohol .

Biochemical Pathways

The phosphitylation process affects the phosphoramidate and phosphite synthesis pathways . The downstream effects include the formation of glycosyl phosphites and phosphates , and the phosphorylation of alcohols .

Pharmacokinetics

Itsliquid form and density (1.06 g/mL at 25 °C) suggest that it may have good solubility, which could potentially impact its bioavailability

Result of Action

The molecular and cellular effects of Dibenzyl diethylphosphoramidite’s action include the efficient formation of dibenzyl phosphoramidates and dibenzyl phosphites . These compounds have significant roles in various biochemical reactions and pathways.

Action Environment

The action, efficacy, and stability of Dibenzyl diethylphosphoramidite can be influenced by environmental factors such as temperature and moisture. It is typically stored at 2-8°C to maintain its stability. It’s also noted to be moisture-sensitive , indicating that its efficacy and stability could be compromised in a humid environment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dibenzyl diethylphosphoramidite can be synthesized through the reaction of diethylamine with dibenzyl chlorophosphate in the presence of a base such as triethylamine . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of dibenzyl diethylphosphoramidite follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Dibenzyl diethylphosphoramidite undergoes several types of chemical reactions, including:

Phosphorylation: It is commonly used as a phosphitylating reagent in the synthesis of glycosyl phosphites and phosphates.

Substitution: It can react with alcohols to form dibenzylphosphorotriesters.

Common Reagents and Conditions

Phosphorylation: The reaction is typically catalyzed by 1H-tetrazole and carried out in an inert atmosphere.

Substitution: The reaction with alcohols is usually performed in the presence of a base such as triethylamine.

Major Products

Dibenzylphosphorotriesters: Formed from the reaction with alcohols.

Glycosyl phosphites and phosphates: Formed through phosphorylation reactions.

Comparación Con Compuestos Similares

Similar Compounds

- Dibenzyl N,N-diisopropylphosphoramidite

- Dibenzyl N,N-dimethylphosphoramidite

- Di-tert-butyl N,N-diethylphosphoramidite

Uniqueness

Dibenzyl diethylphosphoramidite is unique due to its specific reactivity and selectivity in phosphorylation reactions. Compared to similar compounds, it offers a balance between reactivity and stability, making it a versatile reagent for various synthetic applications .

Actividad Biológica

Dibenzyl diethylphosphoramidite (DBDEPA) is a versatile compound in organic synthesis, particularly known for its role as a phosphitylating reagent. This article explores its biological activity, focusing on its applications in synthetic chemistry and potential therapeutic implications based on recent research findings.

Dibenzyl diethylphosphoramidite is characterized by its phosphoramidite structure, which allows it to participate in phosphorylation reactions. It is commonly used to synthesize various phosphate esters, glycosyl phosphites, and nucleotides. The compound is often employed in the synthesis of biologically relevant molecules due to its efficiency and selectivity in phosphitylation reactions.

Biological Applications

-

Phosphorylation of Biomolecules :

DBDEPA has been utilized in the phosphorylation of protected serine derivatives and peptides, showcasing its effectiveness in synthesizing biophosphates. A study demonstrated that DBDEPA could facilitate the phosphorylation of serine residues, which are crucial for protein function and signaling pathways . -

Synthesis of Nucleotide Analogues :

The compound has been instrumental in preparing acyclic analogues of adenosine bisphosphates, which serve as potent antagonists at P2Y receptors. These receptors are involved in platelet aggregation, making DBDEPA relevant for developing anti-thrombotic agents. Research indicates that nucleotide derivatives synthesized using DBDEPA exhibit significant antiaggregatory activity in rat platelets . -

Enantioselective Synthesis :

DBDEPA has been employed in enantioselective synthesis processes, particularly for producing D-myo-inositol-6-phosphate. This compound plays a vital role in cellular signaling and metabolism. The enantioselective approach allows for the generation of specific stereoisomers that may have distinct biological activities .

Table 1: Summary of Biological Activities of Dibenzyl Diethylphosphoramidite

The biological activity of DBDEPA primarily stems from its ability to form phosphoester bonds with hydroxyl groups present in biomolecules. This reaction is facilitated by the presence of activating agents like 1H-tetrazole, which enhances the reactivity of the phosphoramidite. The resulting phosphorylated compounds can modulate various biological processes, including enzyme activity and signal transduction pathways.

Propiedades

IUPAC Name |

N-bis(phenylmethoxy)phosphanyl-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO2P/c1-3-19(4-2)22(20-15-17-11-7-5-8-12-17)21-16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGUJOVLAXLSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407973 | |

| Record name | DIBENZYL DIETHYLPHOSPHORAMIDITE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67746-43-4 | |

| Record name | DIBENZYL DIETHYLPHOSPHORAMIDITE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl diethylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.